molecular formula C5H10ClF2NO B14032770 (S)-2-(Difluoromethyl)morpholine hydrochloride CAS No. 1802989-03-2

(S)-2-(Difluoromethyl)morpholine hydrochloride

Katalognummer: B14032770
CAS-Nummer: 1802989-03-2
Molekulargewicht: 173.59 g/mol
InChI-Schlüssel: QDWKZGSDPAPRRX-WCCKRBBISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-2-(Difluoromethyl)morpholine hydrochloride is a chemical compound with the molecular formula C5H10ClF2NO It is a derivative of morpholine, a heterocyclic amine, and contains a difluoromethyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(Difluoromethyl)morpholine hydrochloride typically involves the difluoromethylation of morpholine derivatives. One common method includes the use of difluoromethylating agents such as S-(difluoromethyl)sulfonium salts. The reaction conditions are generally mild, and the process can be carried out at room temperature with good yields .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale difluoromethylation reactions using optimized conditions to ensure high efficiency and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability and quality of the product.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-2-(Difluoromethyl)morpholine hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The difluoromethyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Addition Reactions: The compound can undergo addition reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted morpholine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Wissenschaftliche Forschungsanwendungen

(S)-2-(Difluoromethyl)morpholine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (S)-2-(Difluoromethyl)morpholine hydrochloride involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (S)-3-(Difluoromethyl)morpholine hydrochloride
  • (S)-2-(Trifluoromethyl)morpholine hydrochloride
  • (S)-2-(Fluoromethyl)morpholine hydrochloride

Uniqueness

(S)-2-(Difluoromethyl)morpholine hydrochloride is unique due to the presence of the difluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

1802989-03-2

Molekularformel

C5H10ClF2NO

Molekulargewicht

173.59 g/mol

IUPAC-Name

(2S)-2-(difluoromethyl)morpholine;hydrochloride

InChI

InChI=1S/C5H9F2NO.ClH/c6-5(7)4-3-8-1-2-9-4;/h4-5,8H,1-3H2;1H/t4-;/m0./s1

InChI-Schlüssel

QDWKZGSDPAPRRX-WCCKRBBISA-N

Isomerische SMILES

C1CO[C@@H](CN1)C(F)F.Cl

Kanonische SMILES

C1COC(CN1)C(F)F.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.